molecular formula C15H27NO4 B13604802 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2,2-dimethylpropanoic acid

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2,2-dimethylpropanoic acid

Cat. No.: B13604802
M. Wt: 285.38 g/mol
InChI Key: PXVFQOOVGIUIQG-UHFFFAOYSA-N
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Description

3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2,2-dimethylpropanoic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a tert-butoxycarbonyl group and a dimethylpropanoic acid moiety. Its unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2,2-dimethylpropanoic acid typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl group, followed by the introduction of the dimethylpropanoic acid moiety. One common method involves the reaction of piperidine with tert-butyl chloroformate to form the tert-butoxycarbonyl-protected piperidine. This intermediate is then reacted with 2,2-dimethylpropanoic acid chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems for efficient and scalable synthesis . These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the piperidine ring or the carboxylic acid moiety.

    Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2,2-dimethylpropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing the active piperidine moiety. This moiety can then interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2,2-dimethylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable tool in synthetic and medicinal chemistry.

Properties

Molecular Formula

C15H27NO4

Molecular Weight

285.38 g/mol

IUPAC Name

2,2-dimethyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid

InChI

InChI=1S/C15H27NO4/c1-14(2,3)20-13(19)16-8-6-11(7-9-16)10-15(4,5)12(17)18/h11H,6-10H2,1-5H3,(H,17,18)

InChI Key

PXVFQOOVGIUIQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(C)(C)C(=O)O

Origin of Product

United States

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